molecular formula C30H46O4 B1255983 Koetjapic acid

Koetjapic acid

Cat. No. B1255983
M. Wt: 470.7 g/mol
InChI Key: ASOUKQDZWGOCBR-ICSARBIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Koetjapic acid is a natural product found in Dysoxylum mollissimum, Maytenus undata, and other organisms with data available.

Scientific Research Applications

Anticancer Potential

Koetjapic acid, isolated from Sandoricum koetjape, demonstrates selective anticancer potential against colorectal carcinoma. A study aimed to enhance the solubility of Koetjapic acid to increase its efficacy as an anticancer agent, particularly against colorectal malignancy (Jafari et al., 2014). Additionally, Koetjapic acid has shown promising results in inhibiting angiogenesis, a crucial process in cancer development and metastasis, by affecting endothelial cell functions and suppressing VEGF expression (Nassar et al., 2011).

Anti-Inflammatory Properties

Koetjapic acid exhibits anti-inflammatory effects. This was evidenced in a study that isolated bioactive compounds from Sandoricum koetjape, showing their effectiveness in reducing inflammation, comparable to some standard anti-inflammatory drugs (Rasadah et al., 2004).

Antimicrobial Activities

Studies have identified Koetjapic acid as an effective antimicrobial agent, particularly against Gram-positive bacteria. This suggests its potential in addressing bacterial infections and contributing to the development of new antibacterial drugs (He et al., 2011).

Pharmacokinetic Properties

Research exploring the pharmacokinetics of Koetjapic acid derivatives, like potassium koetjapate, has shown their efficient absorption and retention in the body. This property enhances their potential as therapeutic agents, particularly in cancer treatment due to improved bioavailability and solubility (Jafari et al., 2020).

Structural and Chemical Analysis

Detailed structural and chemical analysis of Koetjapic acid has been conducted to understand its molecular configuration and properties. This knowledge is crucial for developing synthetic pathways and improving its pharmaceutical applications (Abubakar et al., 2017).

properties

Product Name

Koetjapic acid

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(3S,4aR,6aR,7S,8S,10aR,10bS,12aS)-7-(2-carboxyethyl)-3,7,10a,10b,12a-pentamethyl-8-prop-1-en-2-yl-2,4,4a,6,6a,8,9,10,11,12-decahydro-1H-chrysene-3-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-19(2)20-10-13-30(7)23(28(20,5)12-11-24(31)32)9-8-21-22-18-27(4,25(33)34)15-14-26(22,3)16-17-29(21,30)6/h8,20,22-23H,1,9-18H2,2-7H3,(H,31,32)(H,33,34)/t20-,22-,23+,26+,27-,28-,29+,30+/m0/s1

InChI Key

ASOUKQDZWGOCBR-ICSARBIRSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC=C3[C@]2(CC[C@@]4([C@H]3C[C@@](CC4)(C)C(=O)O)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC=C3C2(CCC4(C3CC(CC4)(C)C(=O)O)C)C)C

synonyms

koetjapic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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